molecular formula C21H18O5 B600201 Alpinumisoflavone-4′-methyl ether CAS No. 27762-87-4

Alpinumisoflavone-4′-methyl ether

Cat. No. B600201
CAS RN: 27762-87-4
M. Wt: 350.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alpinumisoflavone is a pyranoisoflavone, a type of isoflavone . It can be found in the bark of Rinorea welwitschii and the molluscicide plant Millettia thonningii . It is thought to be an antischistosomal agent as it has been shown to kill the snails which transmit the schistosomiasis and also the larvae of the parasite itself . It is also an isoflavonoid extracted from the Cudrania tricuspidate fruit and Genista pichisermolliana .


Synthesis Analysis

Alpinumisoflavone and abyssinone V-4′-methyl ether have been isolated as major constituents of certain extracts using classic chromatographic methods . The crystal structures of two of these compounds, O,O-Dimethylalpinumisoflavone and 5-O-Methyl-4’-O-(3-methyl-but-2-en-1-yl)alpinumisoflavone, have been reported .


Molecular Structure Analysis

Alpinumisoflavone has a chemical formula of C20H16O5 and a molar mass of 336.33 g/mol . It has a systematic IUPAC name of 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b’]dipyran-4-one .


Chemical Reactions Analysis

Alpinumisoflavone and abyssinone V-4′-methyl ether derived from Erythrina lysistemon have been found to promote HDL-cholesterol synthesis and prevent cholesterol gallstone formation .

properties

IUPAC Name

5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(19(14)22)20(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSPPBAASCPSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308654
Record name 4′-O-Methylalpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-methylalpinumisoflavone

CAS RN

27762-87-4
Record name 4′-O-Methylalpinumisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27762-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-O-Methylalpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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